gamma-Tocotrienol
Overview
Description
Gamma-Tocotrienol (GT3) is one of the four types of tocotrienol, a type of vitamin E . It is found in nature in eight forms, each of which consists of a head section joined to either a saturated (phytyl) or an unsaturated (farnesyl) tail . GT3 is also a radioprotector and antioxidant, showing antitumor and antihypertensive effects in vivo .
Molecular Structure Analysis
The molecular structure of gamma-Tocotrienol consists of a chromanol ring with a side chain located at the C2 position . The beta- and gamma- forms both have two substituted methyl groups, although at different structural positions (5,8-dimethyl and 7,8-dimethyl, respectively), making both beta/gamma tocotrienol as well as the beta/gamma tocopherol pairs of stereoisomer .Chemical Reactions Analysis
Tocotrienols demonstrate activity depending on the type of antioxidant performance being measured . All tocotrienols have some physical antioxidant activity due to an ability to donate a hydrogen atom (a proton plus electron) from the hydroxyl group on the chromanol ring, to free radical and reactive oxygen species .Physical And Chemical Properties Analysis
The polarity of tocotrienols is mainly influenced by the number of methyl groups in the chromanol ring, and to a lesser extent by steric effects of the methyl groups and slightly increased polarity of the unsaturated side chains of tocotrienols compared to those of tocopherols . The chemical formula of gamma-Tocotrienol is C28H42O2 .Scientific Research Applications
Regulation of Obesity and Metabolic Complications
Gamma-tocotrienol has been identified as having significant effects on obesity and its associated metabolic complications. Studies demonstrate its ability to reduce fat mass, body weight, plasma concentrations of free fatty acids, triglycerides, and cholesterol, as well as improve glucose and insulin tolerance. The mechanisms of action include modulation of adipogenesis, energy sensing, apoptosis in preadipocytes, and inflammation within adipose tissue (Lu Zhao et al., 2016).
Anti-inflammatory Properties
The anti-inflammatory properties of gamma-tocotrienol, alongside alpha-tocopherol, have been explored, showing significant activity in vitro and in vivo. This property could potentially explain the negative outcomes of large-scale interventional trials focused solely on alpha-tocopherol, suggesting a need for further investigation into the combined effects of vitamin E homologues (E. Reiter et al., 2007).
Pharmacological Potential
Gamma-tocotrienol exhibits unique antioxidant and anti-inflammatory properties, surpassing those of alpha-tocopherol, against chronic diseases. Its mechanisms include scavenging reactive nitrogen species, inhibiting proinflammatory signaling, and possessing neuroprotective, anti-cancer, and cholesterol-lowering properties (H. Ahsan et al., 2014).
Progenitor Cell Mobilization
Studies on gamma-tocotrienol have shown promising results in progenitor cell mobilization, indicating its potential as a radiation countermeasure for acute radiation syndrome (ARS). It induces granulocyte colony-stimulating factor (G-CSF) and, in conjunction with AMD3100, mobilizes progenitors that mitigate injury from ionizing radiation (V. Singh et al., 2016).
Neuroprotective Dietary Factors
Gamma-tocotrienol is considered a potential neuroprotective dietary factor due to its effects on signaling pathways involved in neuronal cell death and its ability to modulate cholesterol biosynthesis, suggesting further investigation into its use as a preventive agent against neurodegenerative diseases (J. Frank et al., 2012).
Potential Role in Non-Communicable Diseases
Gamma-tocotrienol's wide array of medicinal properties positions it as a promising agent for the prevention or treatment of various non-communicable diseases (NCDs), including cardiovascular, musculoskeletal, metabolic, gastric, and skin disorders, as well as cancers. Its effects are attributed to the suppression of the mevalonate pathway, inflammatory response, oxidative stress, and modulation of hormones (S. Wong et al., 2020).
Future Directions
Gamma-Tocotrienol is currently under advanced development for hematopoietic acute radiation syndrome (H-ARS). As a pre-exposure drug, it requires only single doses, lacks significant toxicity, and has minimal, ambient temperature storage requirements . Future directions should focus on further investigating how γ-Tocotrienol (solely or in combination) induce anti-cancer molecular pathways when used in the presence of conventional chemotherapeutic drugs .
properties
IUPAC Name |
(2R)-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-19-26(29)23(5)24(6)27(25)30-28/h11,13,15,19,29H,8-10,12,14,16-18H2,1-7H3/b21-13+,22-15+/t28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXNTMVVOOBZCV-WAZJVIJMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2CCC(OC2=C1C)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C2CC[C@@](OC2=C1C)(C)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101019984 | |
Record name | gamma-Tocotrienol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101019984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | gamma-Tocotrienol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012958 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
gamma-Tocotrienol | |
CAS RN |
14101-61-2 | |
Record name | γ-Tocotrienol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14101-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | gamma-Tocotrienol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014101612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | gamma-Tocotrienol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101019984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyl-3,7,11-tridecatrien-1-yl]-, (2R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .GAMMA.-TOCOTRIENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/185QAE24TR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | gamma-Tocotrienol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012958 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
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